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3'-Deoxy-N6,N6-dimethyladenosine -

3'-Deoxy-N6,N6-dimethyladenosine

Catalog Number: EVT-15230104
CAS Number:
Molecular Formula: C12H17N5O3
Molecular Weight: 279.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Deoxy-N6,N6-dimethyladenosine is a modified nucleoside derived from adenosine, characterized by the presence of two methyl groups at the nitrogen-6 position of the adenine base and lacking a hydroxyl group at the 3' carbon of the ribose sugar. This compound belongs to a class of molecules known as purine nucleosides, which play crucial roles in various biological processes, including cellular signaling and energy transfer.

Source

3'-Deoxy-N6,N6-dimethyladenosine can be sourced from various biological systems, particularly in eukaryotic organisms where it is involved in post-transcriptional modifications of ribonucleic acid (RNA). It is also synthesized in laboratories for research purposes.

Classification

This compound is classified as a nucleoside analogue, specifically a modified form of adenosine. Its structural modifications allow it to participate in biological processes differently than unmodified nucleosides.

Synthesis Analysis

Methods

The synthesis of 3'-deoxy-N6,N6-dimethyladenosine typically involves several chemical strategies that focus on protecting groups and selective methylation. Common methods include:

  1. Solid-Phase Synthesis: This method employs phosphoramidite chemistry, where the nucleoside is synthesized on a solid support. The process includes:
    • Detritylation: Removal of protective groups to expose reactive sites.
    • Activation and Coupling: The incoming nucleoside is activated with acidic azole catalysts (e.g., 1H-tetrazole) before coupling to form the desired product .
  2. Methylation Reactions: Specific reagents such as dimethyl sulfate or methyl iodide are used to introduce methyl groups at the nitrogen-6 position of adenine.
  3. Phosphorylation: This step is crucial for introducing phosphate groups necessary for nucleic acid incorporation .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Chromatographic techniques are frequently employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for 3'-deoxy-N6,N6-dimethyladenosine is C11H15N5O3C_{11}H_{15}N_{5}O_{3}, with a molecular weight of approximately 265.27 g/mol . The structure features:

  • A purine base (adenine) with two methyl groups at the N6 position.
  • A deoxyribose sugar lacking a hydroxyl group at the 3' position.

Data

  • Density: 1.72 g/cm³
  • Boiling Point: 603.6 ºC at 760 mmHg
  • Flash Point: 318.8 ºC
  • Water Solubility: Soluble in water .
Chemical Reactions Analysis

Reactions

3'-Deoxy-N6,N6-dimethyladenosine participates in various chemical reactions typical for nucleosides, such as:

  1. Phosphorylation: Reacts with phosphoric acid derivatives to form nucleotide analogues.
  2. Glycosylation: Can undergo glycosylation reactions to form glycosides with different alcohols.
  3. Alkylation: The nitrogen atoms can participate in alkylation reactions under specific conditions.

Technical Details

These reactions are often monitored using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product identity and purity.

Mechanism of Action

Process

The mechanism of action for 3'-deoxy-N6,N6-dimethyladenosine primarily involves its role as a substrate in RNA synthesis and modification, influencing gene expression and cellular signaling pathways.

  1. Inhibition of RNA Synthesis: As an analogue, it can interfere with normal RNA polymerase activity, leading to reduced transcription rates.
  2. Regulation of RNA Stability: Modifications can affect RNA stability and degradation pathways, impacting protein synthesis.

Data

Research indicates that 3'-deoxy-N6,N6-dimethyladenosine can alter the binding affinity of RNA-binding proteins, influencing mRNA processing and translation efficiency .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: Generally stable but can react under acidic or basic conditions.
  • Solubility: Soluble in water, facilitating its use in biochemical assays .
Applications

Scientific Uses

3'-Deoxy-N6,N6-dimethyladenosine has several applications in scientific research:

  1. Nucleic Acid Research: Used as a tool for studying RNA modifications and their effects on gene expression.
  2. Anticancer Studies: Investigated for its potential as an anticancer agent due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
  3. Biomarker Development: Explored as a biomarker for certain diseases based on its metabolic pathways and excretion profiles in biological fluids .
Biosynthesis and Enzymatic Pathways of 3'-Deoxy-N6,N6-dimethyladenosine

METTL3-METTL14 Methyltransferase Complex in N6,N6-Dimethylation

The METTL3-METTL14 heterodimer constitutes the catalytic core responsible for N6-adenosine methylation across diverse nucleic acid substrates. METTL3 harbors the active methyltransferase site, binding S-adenosylmethionine (SAM) to facilitate methyl group transfer, while METTL14, though catalytically inactive, is indispensable for substrate RNA/DNA recognition and complex stability [1] [5]. Structural analyses reveal that both proteins share a conserved methyltransferase (MTase) domain with bacterial m6A methyltransferases (e.g., EcoP15I's ModB subunit), indicating an evolutionarily conserved mechanism for adenine modification (Figure 1A) [5] [7].

Crucially, METTL14's C-terminal RGG motif (containing seven RGG/RG repeats and aromatic residues) mediates high-affinity binding to structured RNA substrates. Truncation of this domain (METTL3-METTL14-ΔRGG) significantly impairs methylation activity on canonical RNA targets by disrupting RNA interaction, underscoring its role in substrate recruitment [5] [7]. This complex exhibits relaxed sequence specificity, primarily targeting DRACH motifs (D = G/A/U; R = G/A; H = A/C/U) but accommodating variations in vivo, enabling methylation of non-canonical substrates like 3'-deoxyadenosine within R-loop hybrids [5] [9].

Table 1: METTL3-METTL14 Complex Characteristics

ComponentFunctional RoleKey Domains/MotifsImpact of Deletion
METTL3Catalytic SAM bindingMTase domain (motifs I, IV-X)Loss of methyltransferase activity
METTL14Substrate recognition & complex stabilityMTase domain, C-terminal RGG motifImpaired substrate binding; reduced complex stability
RGG motif (METTL14)RNA affinity enhancement7x RGG/RG repeats + aromatic residues60-70% reduction in RNA methylation efficiency

Substrate Specificity of Adenine Methylation in Non-Canonical RNA/DNA Hybrids

The METTL3-METTL14 complex demonstrates a paradoxical substrate preference: it methylates single-stranded DNA (ssDNA) more efficiently than RNA despite exhibiting weaker binding affinity for DNA. Biochemical assays reveal a 2.5-fold higher methylation rate for deoxyadenosine in ssDNA (e.g., 14-mer d6T oligo) compared to its RNA counterpart under identical conditions [5] [7]. This preference is attributed to:

  • Structural accessibility: Unpaired adenines in ssDNA are more readily flipped into the enzyme's catalytic pocket.
  • Reduced steric hindrance: The absence of the 2'-hydroxyl group in DNA simplifies base positioning for methylation [7].

Notably, RNA secondary structure critically regulates DNA methylation activity. Structured RNA elements (e.g., stem-loops in lncRNAs like XIST or MALAT1) act as competitive inhibitors. When bound by METTL3-METTL14 via the RGG domain, these RNAs sequester the complex, thereby restricting m6dA deposition on chromatin-associated ssDNA (Figure 1B) [5] [7] [9]. This inhibition explains the low physiological m6dA levels (0.006–0.01%) in mammalian genomes despite robust in vitro activity.

Table 2: Methylation Efficiency Across Substrates

Substrate TypeSequence ContextRelative Methylation RateKey Determinants
ssDNADRACH (e.g., d6T)2.5x higher than RNABase flipping efficiency; absence of 2'-OH
Unstructured RNADRACHBaselineRGG motif binding
Structured RNANon-DRACH (e.g., MALAT1 stem-loop)Very low (competitive inhibitor)RGG-dependent tight binding

Role of R-Loop Dynamics in Co-Transcriptional Methylation

R-loops—three-stranded structures comprising an RNA-DNA hybrid and a displaced ssDNA strand—are emerging as critical hubs for site-specific adenine methylation. These structures form co-transcriptionally, particularly in GC-skewed genomic regions (e.g., CpG islands, telomeres) or G-rich clusters, where the nascent RNA stably hybridizes with the template DNA strand [3] [6] [9]. The displaced ssDNA loop within R-loops provides an optimal substrate for METTL3-METTL14, which is recruited to chromatin via:

  • Histone modifications (e.g., H3K36me3)
  • Transcription machinery interactions [5] [9].

METTL3-METTL14-mediated m6A modification of R-loop RNA (e.g., at telomeric TERRA repeats) stabilizes the hybrid structure. This stabilization has dual consequences:

  • Physiological regulation: Facilitating class-switch recombination in immunity or telomere maintenance [3] [6].
  • Pathological instability: Prolonged R-loop persistence causes transcription-replication collisions, DNA breaks, and oncogene activation (e.g., MYC) in cancers [1] [6] [9].

Conversely, methylation of the displaced ssDNA strand (yielding m6dA) within R-loops may recruit repair proteins or destabilize the structure, suggesting a feedback loop for R-loop resolution (Figure 1C) [6] [9]. Dysregulation of this balance is implicated in tumorigenesis, as evidenced by R-loop/m6A hyperaccumulation in prostate and gastric cancers linked to therapy resistance [1] [6].

Figure 1: METTL3-METTL14 Activity in Nucleic Acid ContextsA. Complex Structure: METTL3 (catalytic, blue) and METTL14 (substrate-binding, green) with SAM (yellow) and RGG motif (orange).B. Substrate Competition: Structured RNA (red stem-loop) tightly binds METTL3-METTL14, inhibiting ssDNA (grey) methylation.C. R-loop Methylation: Co-transcriptional R-loop with RNA-DNA hybrid (green/blue) and displaced ssDNA (grey). METTL3-METTL14 methylates both hybrid RNA (m6A) and ssDNA (m6dA).

Properties

Product Name

3'-Deoxy-N6,N6-dimethyladenosine

IUPAC Name

2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

InChI

InChI=1S/C12H17N5O3/c1-16(2)10-9-11(14-5-13-10)17(6-15-9)12-8(19)3-7(4-18)20-12/h5-8,12,18-19H,3-4H2,1-2H3

InChI Key

VDYVUSHAIIBDOB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O

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